2,2-Dimethyl-1,3-dithiolane

Hydrolysis kinetics Protecting group stability Thioacetal durability

2,2-Dimethyl-1,3-dithiolane is a five-membered organosulfur heterocycle (1,3-dithiolane class) featuring a gem-dimethyl substitution at the 2-position and two ring sulfur atoms. It functions primarily as a robust carbonyl protecting group via stable thioacetal formation, and its distinct physicochemical signature underpins its value in organic synthesis and analytical chemistry.

Molecular Formula C5H10S2
Molecular Weight 134.3 g/mol
CAS No. 6008-78-2
Cat. No. B14732090
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2-Dimethyl-1,3-dithiolane
CAS6008-78-2
Molecular FormulaC5H10S2
Molecular Weight134.3 g/mol
Structural Identifiers
SMILESCC1(SCCS1)C
InChIInChI=1S/C5H10S2/c1-5(2)6-3-4-7-5/h3-4H2,1-2H3
InChIKeyHEDYXMHGMMWNBO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,2-Dimethyl-1,3-dithiolane (CAS 6008-78-2) – Core Identity and Procurement-Relevant Profile


2,2-Dimethyl-1,3-dithiolane is a five-membered organosulfur heterocycle (1,3-dithiolane class) featuring a gem-dimethyl substitution at the 2-position and two ring sulfur atoms [1]. It functions primarily as a robust carbonyl protecting group via stable thioacetal formation, and its distinct physicochemical signature underpins its value in organic synthesis and analytical chemistry [1][2].

Why 1,3-Dithiolane Analogs Cannot Replace 2,2-Dimethyl-1,3-dithiolane in Critical Specifications


The gem-dimethyl grouping at the 2-position is not an inert spectator; it profoundly modulates both hydrolytic stability and chromatographic behavior. Quantitative degradation studies show that the dithiolane ring is 20,000- to 1,000,000-fold more resistant to acid-catalyzed hydrolysis than its oxathiolane and dioxolane counterparts [1]. Consequently, substituting an unsubstituted or oxygen-containing analog alters shelf-life, handling protocols, and reaction workup, making 2,2-dimethyl-1,3-dithiolane the only assured performer where acid stability is paramount [1].

Quantitative Differentiation Evidence for 2,2-Dimethyl-1,3-dithiolane Against Closest Analogs


Acid Hydrolysis Stability: Dithiolane vs. Oxathiolane and Dioxolane

Under identical acidic conditions, the relative hydrolysis rate of 2,2-dimethyl-1,3-dithiolane is normalized to unity (1). The corresponding 2,2-dimethyl-1,3-oxathiolane hydrolyzes 2 × 10⁴ times faster, and 2,2-dimethyl-1,3-dioxolane hydrolyzes 1 × 10⁶ times faster [1][2].

Hydrolysis kinetics Protecting group stability Thioacetal durability

Gas Chromatographic Kovats Retention Index for Definitive Analytical Identification

2,2-Dimethyl-1,3-dithiolane possesses a Kovats retention index of 1032 on the non-polar Apiezon M phase at 130 °C, as compiled by the NIST Mass Spectrometry Data Center [1]. This value serves as a precise, instrument-independent marker for unambiguous compound identification in complex volatile mixtures.

Retention index GC-MS identification Volatile sulfur compound profiling

Solvent-Free Microwave-Assisted Thioacetal Exchange for Sustainable Carbonyl Protection

Using 2,2-dimethyl-1,3-dithiolane as a thioacetal transfer agent, aldehydes and ketones can be protected via an exchange reaction catalyzed by solid acidic catalysts without any solvent under microwave irradiation [1]. This protocol contrasts with classical thioacetalization procedures that generally require organic solvents and prolonged heating.

Green chemistry Microwave-assisted synthesis Carbonyl protection methodology

Optimal Deployment Scenarios for 2,2-Dimethyl-1,3-dithiolane Based on Verified Differentiation Evidence


Acid-Resistant Carbonyl Protection in Multi-Step Total Synthesis

When a synthetic sequence requires a carbonyl protecting group that can withstand strongly acidic conditions (e.g., Lewis acid-catalyzed rearrangements, protic acid deprotections of other functionalities), 2,2-dimethyl-1,3-dithiolane is the rational choice. Its hydrolytic stability is 20,000–1,000,000 times greater than that of the corresponding oxathiolane or dioxolane , preventing premature deprotection and avoiding costly re-work. This directly reduces the risk of batch failure in complex molecule construction.

GC-MS Reference Standard for Sulfur Heterocycle Profiling in Food and Environmental Matrices

Laboratories tasked with identifying volatile sulfur compounds in garlic, meat aroma, or environmental samples can leverage the validated Kovats retention index of 1032 (Apiezon M) for 2,2-dimethyl-1,3-dithiolane . Using this compound as a reference standard enables reliable peak assignment and quantitation, even when mass spectra are ambiguous, improving inter-laboratory reproducibility and data quality in regulatory submissions.

Green Process Development for Pharmaceutical Intermediate Protection

In early-stage process chemistry aimed at reducing solvent inventories and energy consumption, 2,2-dimethyl-1,3-dithiolane enables a solvent-free, microwave-assisted thioacetal exchange reaction . This aligns with E-factor reduction goals and can be integrated into flow chemistry platforms, offering a sustainable alternative to conventional solvent-intensive protection strategies without sacrificing the stability benefits of the dithiolane moiety.

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